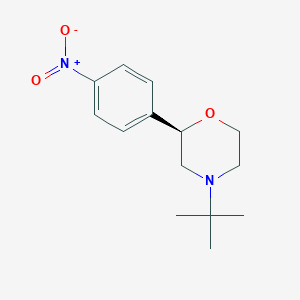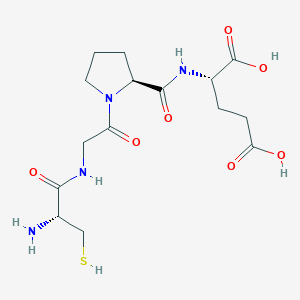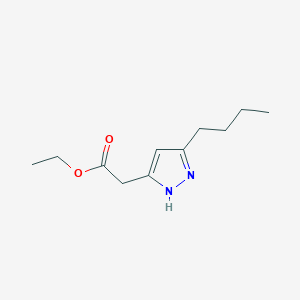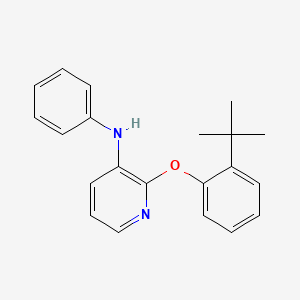
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂ It is a derivative of octahydro-1H-4,7-methanoindene, featuring two isocyanate groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisocyanatooctahydro-1H-4,7-methanoindene typically involves the reaction of octahydro-1H-4,7-methanoindene with phosgene (COCl₂) in the presence of a catalyst. The reaction proceeds through the formation of an intermediate chloroformate, which then reacts with ammonia to yield the desired diisocyanate compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes, which are used in various industrial applications.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with this compound to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the reaction rates.
Major Products Formed
Urethanes: Formed by the reaction of the isocyanate groups with alcohols.
Ureas: Formed by the reaction of the isocyanate groups with amines.
Polyurethanes: Formed through polymerization reactions, which have applications in foams, coatings, and adhesives.
科学研究应用
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polyurethanes, which are valuable in the production of foams, elastomers, and coatings.
Materials Science: Investigated for its potential use in creating high-performance materials with unique mechanical properties.
Biomedical Research: Explored for its potential use in drug delivery systems and biomedical implants due to its ability to form biocompatible polymers.
作用机制
The mechanism of action of 2,5-Diisocyanatooctahydro-1H-4,7-methanoindene involves the reactivity of its isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds, leading to the formation of various polymeric structures. The molecular targets include hydroxyl and amino groups in other molecules, facilitating the formation of urethanes and ureas.
相似化合物的比较
Similar Compounds
Hexamethylene diisocyanate: Another diisocyanate compound used in the production of polyurethanes.
Toluene diisocyanate: Widely used in the manufacture of flexible polyurethane foams.
Methylenediphenyl diisocyanate: Commonly used in the production of rigid polyurethane foams and coatings.
Uniqueness
2,5-Diisocyanatooctahydro-1H-4,7-methanoindene is unique due to its rigid bicyclic structure, which imparts distinct mechanical properties to the polymers formed from it. This structural rigidity can enhance the thermal and mechanical stability of the resulting materials, making it valuable for high-performance applications.
属性
CAS 编号 |
851395-17-0 |
|---|---|
分子式 |
C12H14N2O2 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
4,8-diisocyanatotricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C12H14N2O2/c15-5-13-8-3-9-7-1-11(10(9)4-8)12(2-7)14-6-16/h7-12H,1-4H2 |
InChI 键 |
NMLPOMYJCKHTER-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC(C1C3C2CC(C3)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(2-Chlorophenyl)-1H-indazol-6-yl]benzenesulfonamide](/img/structure/B14185111.png)


![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)
![1,1'-{[2-(Dimethylamino)ethyl]azanediyl}di(propan-2-ol)](/img/structure/B14185123.png)


![3-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B14185144.png)

![2-[(4-Methyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B14185160.png)

![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B14185168.png)

![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)
